molecular formula C17H26ClNO3 B1398245 Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-91-4

Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1398245
CAS No.: 1354487-91-4
M. Wt: 327.8 g/mol
InChI Key: NZQKQHWZXIQVPZ-KYSPHBLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. The presence of the tert-butyl and methylphenoxy groups suggests that it might have unique properties compared to simple pyrrolidine .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It would also have a tert-butyl group and a methylphenoxy group attached to it .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrrolidine ring might undergo reactions at the nitrogen atom, and the tert-butyl and methylphenoxy groups could also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar pyrrolidine ring and the potentially aromatic methylphenoxy group could influence its solubility, while the nonpolar tert-butyl group could affect its reactivity .

Scientific Research Applications

Sorption of Phenoxy Herbicides

This study reviews experiments on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, indicating soil organic matter and iron oxides as relevant sorbents. It suggests that sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron content, contributing to understanding the environmental behavior of similar compounds (Werner, Garratt, & Pigott, 2012).

Synthetic Phenolic Antioxidants

This review discusses the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). It highlights the detection of SPAs in various environmental matrices and their potential health risks, suggesting a need for future research into less toxic alternatives (Liu & Mabury, 2020).

Pesticide Industry Wastewater Treatment

This research explores treatment options for high-strength wastewater from pesticide production, mentioning the effectiveness of biological processes and granular activated carbon in removing toxic pollutants. It underscores the importance of experimental evaluation for process design and efficiency, relevant for managing waste from chemical synthesis processes (Goodwin, Carra, Campo, & Soares, 2018).

Environmental Fate of Parabens

The review covers the occurrence, fate, and behavior of parabens in aquatic environments, noting their biodegradability and continuous introduction into the environment from consumer products. It points out the ubiquity of parabens in water and sediments, relevant for understanding the environmental impact of widespread chemical use (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

methyl (2S,4S)-4-(2-tert-butyl-4-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-11-6-7-15(13(8-11)17(2,3)4)21-12-9-14(18-10-12)16(19)20-5;/h6-8,12,14,18H,9-10H2,1-5H3;1H/t12-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQKQHWZXIQVPZ-KYSPHBLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 3
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 4
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.